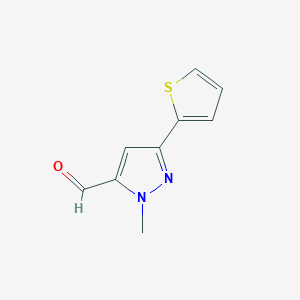
2,4,6-三氯-3-硝基吡啶
概述
描述
2,4,6-Trichloro-3-nitropyridine is a chemical compound with the molecular formula C5HCl3N2O2. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one nitro group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学研究应用
2,4,6-Trichloro-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that nitropyridines, a class of compounds to which 2,4,6-trichloro-3-nitropyridine belongs, are often used in the synthesis of various organic compounds .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with n2o5 in an organic solvent to give the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be a solid at room temperature .
Result of Action
It is known that 2,4,6-trichloro-3-nitropyridine is a reagent in the synthesis of imigliptin, a dpp-4 inhibitor used in the treatment of type 2 diabetes .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
2,4,6-Trichloro-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of Imigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The interactions of 2,4,6-Trichloro-3-nitropyridine with enzymes and proteins are primarily based on its ability to form covalent bonds with nucleophilic sites on these biomolecules, leading to modifications in their structure and function.
Cellular Effects
The effects of 2,4,6-Trichloro-3-nitropyridine on various types of cells and cellular processes have been studied to understand its potential applications and toxicity. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 2,4,6-Trichloro-3-nitropyridine can inhibit certain cellular enzymes, leading to alterations in metabolic pathways and gene expression patterns . These changes can result in various cellular responses, including cell cycle arrest, apoptosis, or changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,4,6-Trichloro-3-nitropyridine involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access and preventing enzymatic reactions . Additionally, 2,4,6-Trichloro-3-nitropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichloro-3-nitropyridine can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2,4,6-Trichloro-3-nitropyridine in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2,4,6-Trichloro-3-nitropyridine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity, organ damage, and changes in physiological functions. These threshold effects highlight the importance of careful dosage control in experimental studies involving 2,4,6-Trichloro-3-nitropyridine.
Metabolic Pathways
2,4,6-Trichloro-3-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 2,4,6-Trichloro-3-nitropyridine can influence its overall biological effects, including its toxicity and therapeutic potential.
Transport and Distribution
The transport and distribution of 2,4,6-Trichloro-3-nitropyridine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of 2,4,6-Trichloro-3-nitropyridine is determined by its interactions with cellular components and targeting signals that direct it to specific compartments or organelles. This compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-nitropyridine typically involves the nitration of 2,4,6-trichloropyridine. One common method includes the reaction of 2,4,6-trichloropyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production of 2,4,6-Trichloro-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: 2,4,6-Trichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 2,4,6-trichloro-3-aminopyridine.
Oxidation Reactions: Products vary based on the specific oxidizing agent and conditions used.
相似化合物的比较
2,4,6-Trichloropyridine: Lacks the nitro group and is less reactive in certain chemical reactions.
3-Nitropyridine: Contains a nitro group but lacks the chlorine atoms, leading to different reactivity and applications.
2,6-Dichloro-3-nitropyridine: Similar structure but with one less chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 2,4,6-Trichloro-3-nitropyridine is unique due to the combination of three chlorine atoms and one nitro group on the pyridine ring. This unique structure imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
2,4,6-trichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZFGUJBDRDICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483645 | |
| Record name | 2,4,6-Trichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-13-2 | |
| Record name | 2,4,6-Trichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)
![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)



